molecular formula C16H14N4O3 B14946089 3-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

3-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B14946089
M. Wt: 310.31 g/mol
InChI Key: YHJGSLFBPPXIIR-UHFFFAOYSA-N
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Description

3-(3-METHOXYPHENYL)-N-(2-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-METHOXYPHENYL)-N-(2-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzohydrazide with 2-pyridylmethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-METHOXYPHENYL)-N-(2-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-hydroxyphenyl derivatives, while reduction of the oxadiazole ring can lead to the formation of amine derivatives.

Scientific Research Applications

3-(3-METHOXYPHENYL)-N-(2-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

Mechanism of Action

The mechanism of action of 3-(3-METHOXYPHENYL)-N-(2-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-METHOXYPHENYL)-N-(2-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
  • 3-(3-METHOXYPHENYL)-N-(2-PYRIDINYLMETHYL)-1,2,4-THIADIAZOLE-5-CARBOXAMIDE

Uniqueness

The uniqueness of 3-(3-METHOXYPHENYL)-N-(2-PYRIDINYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its specific structural features, such as the methoxy group on the phenyl ring and the pyridylmethyl substituent

Properties

Molecular Formula

C16H14N4O3

Molecular Weight

310.31 g/mol

IUPAC Name

3-(3-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C16H14N4O3/c1-22-13-7-4-5-11(9-13)14-19-16(23-20-14)15(21)18-10-12-6-2-3-8-17-12/h2-9H,10H2,1H3,(H,18,21)

InChI Key

YHJGSLFBPPXIIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)C(=O)NCC3=CC=CC=N3

Origin of Product

United States

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